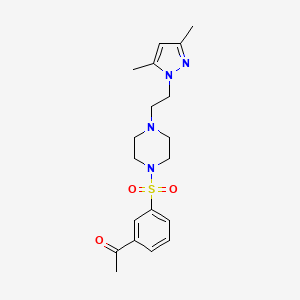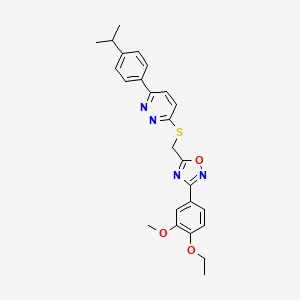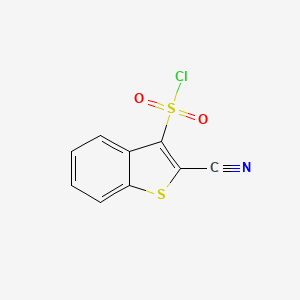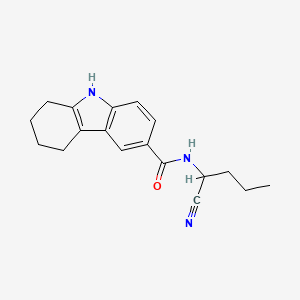![molecular formula C12H16FNO B2993778 N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1540566-41-3](/img/structure/B2993778.png)
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine, also known as FENCAMFAM, is a chemical compound that belongs to the class of cyclopropanamine derivatives. It is a research chemical that has been studied for its potential applications in the field of neuroscience. FENCAMFAM is known to interact with the central nervous system and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood. However, it is believed to function as a selective norepinephrine reuptake inhibitor. This means that it works by increasing the levels of norepinephrine in the brain, which can help to improve cognitive function and memory.
Biochemical and Physiological Effects:
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has also been shown to exhibit neuroprotective properties and may help to prevent damage to brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easier to work with in the lab. However, one limitation is that it is a relatively new research chemical, and more studies are needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several potential future directions for the study of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on its potential use as a cognitive enhancer. Additionally, more studies are needed to fully understand the mechanism of action of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine is a complex process that involves several steps. The first step involves the preparation of the intermediate 3-(2-Fluoroethoxy)benzaldehyde. This is achieved by reacting 3-hydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalyst. The resulting intermediate is then reacted with cyclopropanamine to yield the final product, N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine.
Wissenschaftliche Forschungsanwendungen
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential applications in the field of neuroscience. It has been shown to interact with the central nervous system and has been investigated for its potential use as a treatment for a range of neurological disorders. N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[[3-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-6-7-15-12-3-1-2-10(8-12)9-14-11-4-5-11/h1-3,8,11,14H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGUSJNTOBDBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2993695.png)




![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)